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For Researchers, Scientists, and Drug Development Professionals

The Chromozym family of synthetic peptide substrates provides a reliable and straightforward

method for the photometric determination of the activity of various proteases. These

chromogenic substrates are invaluable tools in biochemistry, clinical diagnostics, and

pharmaceutical research for studying enzyme kinetics, screening for inhibitors, and quality

control. This guide offers a comprehensive overview of the core members of the Chromozym

family, their mechanism of action, detailed experimental protocols, and their roles in relevant

biological pathways.

Core Principles and Mechanism of Action
The fundamental principle behind the Chromozym family lies in the enzymatic cleavage of a

specific peptide sequence linked to a chromogenic reporter molecule, p-nitroaniline (pNA). The

general structure of a Chromozym substrate can be represented as:

Blocking Group - Peptide Sequence - pNA

The peptide sequence is designed to be a specific target for a particular protease or a group of

related proteases. In its intact form, the substrate is colorless. However, upon enzymatic

hydrolysis of the amide bond between the peptide and the pNA group, free pNA is released.

This liberated pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength

of 405 nm.
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The rate of pNA formation, measured as the change in absorbance at 405 nm over time

(ΔA/min), is directly proportional to the enzymatic activity under appropriate assay conditions

(e.g., substrate saturation). This allows for the precise quantification of protease activity.

The Chromozym Family: A Comparative Overview
The Chromozym family includes several members, each tailored for a specific protease target.

The key characteristics of the most commonly used Chromozym substrates are summarized

below.

Chromozym

Substrate
Chemical Name

Molecular

Weight ( g/mol )

Primary Target

Protease

Other Target

Proteases

Chromozym TH

Tosyl-Glycyl-

Prolyl-Arginine-4-

nitroanilide

acetate

662.62 Thrombin[1]
Other serine

proteases[1]

Chromozym TRY

Carbobenzoxy-L-

Valyl-L-Glycyl-L-

Arginine-4-

nitroanilide

acetate

644.7[2] Trypsin
Endoproteinase

Arg-C

Chromozym PL

Tosyl-Glycyl-

Prolyl-Lysine-4-

nitroanilide

acetate

Not explicitly

found
Plasmin

Not explicitly

found

Chromozym t-PA

N-Methylsulfonyl-

D-Phenylalanyl-

Glycyl-Arginine-

4-nitroanilide

acetate

636.7

Tissue

Plasminogen

Activator (t-PA)

Not explicitly

found

Kinetic Parameters:
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The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are crucial

parameters for understanding enzyme-substrate interactions. A lower Km value indicates a

higher affinity of the enzyme for the substrate. While Vmax is dependent on the enzyme

concentration, it represents the maximum rate of the reaction at saturating substrate

concentrations.

Chromozym

Substrate
Target Protease Km (mol/L) Vmax (µmol/min/mg)

Chromozym TRY Trypsin 2 x 10⁻⁵ Data not available

Chromozym TH Thrombin Data not available Data not available

Chromozym PL Plasmin Data not available Data not available

Chromozym t-PA t-PA Data not available Data not available

Note: Comprehensive and directly comparable Vmax values are not readily available in the

provided search results and can vary significantly based on the specific enzyme preparation

and assay conditions.

Experimental Protocols
The following sections provide detailed methodologies for performing protease activity assays

using Chromozym substrates. It is crucial to optimize these protocols for specific experimental

setups.

General Assay Principle
The general workflow for a Chromozym-based protease assay involves the following steps:

Reagent Preparation: Prepare buffer solutions and dissolve the Chromozym substrate and

the enzyme to their respective working concentrations.

Reaction Initiation: Mix the buffer, substrate, and enzyme in a cuvette or microplate well.

Spectrophotometric Measurement: Monitor the change in absorbance at 405 nm over time at

a constant temperature.
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Data Analysis: Calculate the initial reaction velocity (ΔA/min) from the linear portion of the

absorbance curve.

Activity Calculation: Convert the rate of absorbance change to enzymatic activity units using

the molar extinction coefficient of pNA (ε₄₀₅ = 10.4 L/mmol/cm).

Detailed Protocol for Chromozym TH (Thrombin) Assay
Reagents:

Tris Buffer (Solution 1): 50 mM Tris, 227 mM NaCl, pH 8.3. Dissolve 6.055 g Tris and 13.3 g

NaCl in approximately 750 ml of double-distilled water. Adjust the pH to 8.3 with 2 M HCl and

bring the final volume to 1 L. For added stability, 1 g/L BSA and 1 g/L sodium azide can be

included. Store at +2 to +8°C for up to 3 months.

Chromozym TH Solution (Solution 2): 1.9 mM. Dissolve 5 mg of Chromozym TH in 4 ml of

double-distilled water. Store at +2 to +8°C for up to 4 weeks.

Sample: Thrombin solution (e.g., in Tris buffer).

Procedure:

Pipette the following into a plastic cuvette:

2.8 ml of Tris buffer (Solution 1)

0.3 ml of Chromozym TH solution (Solution 2)

Mix and incubate the cuvette at +25°C until the temperature has equilibrated.

Start the reaction by adding 0.1 ml of the sample (thrombin solution).

Mix immediately and start monitoring the absorbance at 405 nm.

Record the change in absorbance per minute (ΔA/min) from the linear portion of the reaction

curve.

Calculation of Thrombin Activity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thrombin activity (U/ml) = (ΔA/min * Total Assay Volume (ml)) / (ε₄₀₅ * Sample Volume (ml) *

Light Path (cm))

Where:

ε₄₀₅ = 10.4 L/mmol/cm

Total Assay Volume = 3.2 ml

Sample Volume = 0.1 ml

Light Path = 1 cm

Detailed Protocol for Chromozym t-PA Assay
Reagents:

Tris Buffer (Solution 1): 100 mM Tris, 0.15% (w/v) Tween 80, pH 8.5. Dissolve 12.1 g Tris in

approximately 800 ml of double-distilled water. Adjust the pH to 8.5 with 1 M HCl. Separately,

dissolve 1.5 g of Tween 80 in 100 ml of double-distilled water and add it to the Tris solution.

Bring the final volume to 1 L. Store at +2 to +8°C for up to 2 weeks.

Chromozym t-PA Solution (Solution 2): 4 mM. Dissolve 5.1 mg of Chromozym t-PA in 2 ml of

double-distilled water. Store at +2 to +8°C for up to 2 weeks.

Reagent Mixture: Mix 9 parts of Tris buffer (Solution 1) with 1 part of Chromozym t-PA

solution (Solution 2). Prepare fresh daily.

Citric Acid Solution (Stopping Reagent): 10% (w/v). Dissolve 10 g of citric acid in 100 ml of

double-distilled water. Store at +2 to +8°C.

Sample: t-PA solution.

Procedure:

Pipette 0.5 ml of the Reagent Mixture into a microcentrifuge tube.

Add 0.1 ml of the sample (t-PA solution).
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Incubate at +37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by adding 0.1 ml of the Citric Acid Solution.

Measure the absorbance of the solution at 405 nm against a blank (prepared by adding the

stopping reagent before the sample).

Calculation of t-PA Activity:

t-PA activity is typically determined by comparison to a standard curve prepared with a t-PA

standard of known concentration.

Biological Pathways and Experimental Workflows
The proteases targeted by the Chromozym family play critical roles in various physiological and

pathological processes. Understanding these pathways is essential for contextualizing

experimental results.

Chromozym TH and the Coagulation Cascade
Thrombin is a key serine protease in the coagulation cascade, responsible for the conversion

of fibrinogen to fibrin, which forms the meshwork of a blood clot. The activity of thrombin is

tightly regulated, and its measurement is crucial in hematology and the development of

anticoagulant drugs.

Prothrombin (Factor II) Thrombin (Factor IIa)

Prothrombinase
Complex

FibrinogenCleavage

Factor XIIIa

Activation

Fibrin

Polymerization

Stable ClotCross-linking

Click to download full resolution via product page

Caption: Role of Thrombin in the final steps of the coagulation cascade.

Chromozym TRY and Protein Digestion
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Trypsin is a serine protease found in the digestive system, where it plays a crucial role in

breaking down proteins. It is produced in the pancreas as an inactive zymogen, trypsinogen,

and is activated in the small intestine.
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Caption: Simplified workflow of protein digestion mediated by trypsin.

Chromozym PL and t-PA in the Fibrinolytic Pathway
Plasmin and tissue plasminogen activator (t-PA) are central components of the fibrinolytic

system, which is responsible for the breakdown of blood clots. t-PA converts the zymogen
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plasminogen into the active enzyme plasmin, which then degrades the fibrin mesh of the clot.
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Caption: The central role of t-PA and plasmin in the fibrinolytic pathway.

Experimental Workflow for Protease Inhibition Assay
Chromozym substrates are widely used to screen for and characterize protease inhibitors. The

following diagram illustrates a typical experimental workflow.
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Caption: A standard workflow for assessing protease inhibition using Chromozym substrates.

Conclusion
The Chromozym family of protease substrates offers a robust, sensitive, and convenient

method for the quantitative determination of protease activity. Their specificity and the

straightforward nature of the colorimetric assay make them indispensable tools for researchers

in a wide range of disciplines. By understanding the underlying principles, adhering to detailed

experimental protocols, and contextualizing the data within relevant biological pathways,

scientists and drug development professionals can effectively leverage these substrates to

advance their research and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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